molecular formula C24H28N2O5 B3028305 tert-Butyl 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoate CAS No. 1822490-77-6

tert-Butyl 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoate

Cat. No. B3028305
CAS RN: 1822490-77-6
M. Wt: 424.5 g/mol
InChI Key: QUOBISMBRGYPCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of the fluorene molecule, which is a polycyclic aromatic hydrocarbon . It is a white to light yellow crystalline powder . It is insoluble in water and petroleum ether, but soluble in ethyl acetate, methanol, and DMF .


Molecular Structure Analysis

The molecular formula of this compound is C24H29NO5 . It has a molecular weight of 411.49 g/mol . The structure includes a fluorene moiety, an amino acid moiety, and a tert-butyl group .


Physical And Chemical Properties Analysis

This compound is a white to light yellow crystalline powder . It is insoluble in water and petroleum ether, but soluble in ethyl acetate, methanol, and DMF . The melting point is 150-151°C . The specific optical rotation [α]20D is +5.2° (0.5-2.0mg/ml, ethyl acetate), [α]20D-27.6° (0.5-2.0 mg/ml, DMF), [α]20D-6° (0.5-2.0 mg/ml, methanol) .

Scientific Research Applications

  • Synthesis of Cryptophycin-24 (Arenastatin A):

    • tert-Butyl 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoate is utilized in the synthesis of cryptophycins, specifically Cryptophycin-24 (Arenastatin A), an important compound in organic chemistry. This research demonstrates two efficient protocols for synthesizing a major component of cryptophycins, showing its significance in facilitating complex chemical syntheses (Eggen et al., 2000).
  • Enantiopure Non-natural Alpha-amino Acids Synthesis:

    • The compound is a key intermediate in the synthesis of enantiopure non-natural alpha-amino acids. This research highlights its utility in producing a variety of delta, epsilon-unsaturated alpha-amino acids, underscoring its role in advancing amino acid synthesis techniques (Constantinou-Kokotou et al., 2001).
  • Intramolecular Defluorinative Cyclization:

    • The compound was used in an innovative intramolecular defluorinative cyclization approach to synthesize new cyclic amino acid derivatives. This showcases its potential in creating novel chemical structures through unique synthetic methods (Hao et al., 2000).
  • Preparation of Orthogonally Protected Phosphonobutyric Acid:

    • Its role in the synthesis of hydrolytically-stable phosphothreonine mimetics bearing orthogonal protection compatible with standard solid-phase protocols highlights its importance in the preparation of signal transduction-directed peptides (Liu et al., 2009).
  • Collagen Cross-links Synthesis:

    • The compound is crucial in the efficient synthesis of collagen cross-links, demonstrating its utility in biological and medical research, particularly in understanding and manipulating connective tissue properties (Adamczyk et al., 1999).

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. It’s possible that the compound could be used in peptide synthesis, given its structure and the presence of the fluorene moiety .

Safety and Hazards

This compound is classified as an irritant . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261) and to wear protective gloves/protective clothing/eye protection/face protection (P280) . If swallowed, call a poison center or doctor if you feel unwell (P301+P312) . If on skin, wash with plenty of water (P302+P352) . If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

properties

IUPAC Name

tert-butyl 5-amino-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O5/c1-24(2,3)31-21(27)13-12-20(22(25)28)26-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H2,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUOBISMBRGYPCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.